5-methoxy-2,3-dihydro-1H-inden-1-amine chemical properties
5-methoxy-2,3-dihydro-1H-inden-1-amine chemical properties
An In-Depth Technical Guide to the Chemical Properties and Synthetic Pathways of 5-methoxy-2,3-dihydro-1H-inden-1-amine
Introduction
5-methoxy-2,3-dihydro-1H-inden-1-amine is a substituted aminoindane derivative of significant interest in medicinal chemistry and drug development. The aminoindane scaffold is a core structural feature in numerous neuroactive compounds, valued for its rigid framework that allows for precise orientation of functional groups for interaction with biological targets. The presence of a methoxy group at the 5-position, a common feature in compounds targeting the central nervous system, further enhances its potential for pharmacological activity. This guide provides a comprehensive overview of the chemical properties, a detailed, field-proven synthetic protocol, analytical characterization, and a discussion of the potential applications for this compound, tailored for researchers and drug development professionals.
Core Chemical and Physical Properties
5-methoxy-2,3-dihydro-1H-inden-1-amine is a chiral molecule, existing as a racemic mixture or as individual (R) and (S) enantiomers.[1][2] Its fundamental properties are summarized below. It is important to note that while some physical properties are derived from predictive models, they serve as a valuable baseline for experimental design.
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 5-methoxy-2,3-dihydro-1H-inden-1-amine | Appchem[3] |
| CAS Number | 52372-95-9 (Racemate) | Appchem[3] |
| 132154-13-3 ((R)-enantiomer) | Guidechem[1] | |
| 132154-15-5 ((S)-enantiomer) | Guidechem[1] | |
| Molecular Formula | C₁₀H₁₃NO | Appchem[3] |
| Molecular Weight | 163.22 g/mol | Appchem[3] |
| Density (Predicted) | 1.087 ± 0.06 g/cm³ | Guidechem[1] |
| Boiling Point (Predicted) | 277.6 ± 40.0 °C | Guidechem[1] |
| Flash Point (Predicted) | 128.2 ± 20.6 °C | Guidechem[1] |
| pKa (Predicted) | 9.33 ± 0.20 | ChemicalBook[4] |
| LogP (Predicted) | 1.821 | Guidechem[1] |
Synthesis Methodology: A Self-Validating Protocol
The synthesis of 5-methoxy-2,3-dihydro-1H-inden-1-amine is most effectively and commonly achieved through the reductive amination of the corresponding ketone, 5-methoxy-1-indanone. This precursor is commercially available and provides a direct and high-yielding pathway to the target amine.[5][6] The protocol described below is a robust, self-validating system that ensures high purity and yield.
Causality Behind Experimental Choices
The chosen methodology, reductive amination, is a cornerstone of amine synthesis due to its efficiency and operational simplicity. The reaction proceeds in two key stages: the formation of an imine intermediate followed by its reduction to the amine.
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Choice of Amine Source: Ammonium acetate is selected as the amine source. Upon heating, it exists in equilibrium with ammonia and acetic acid. The ammonia serves as the nucleophile for imine formation, while the acetic acid acts as a mild catalyst for the initial condensation reaction by protonating the ketone's carbonyl oxygen, thereby activating it towards nucleophilic attack.
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Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is the reducing agent of choice for this transformation. Its key advantage is its selective reactivity; it readily reduces the protonated imine intermediate but is significantly less reactive towards the ketone starting material under mildly acidic conditions. This selectivity prevents the competing reduction of 5-methoxy-1-indanone to the corresponding alcohol, thereby maximizing the yield of the desired amine.
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Solvent and Temperature: Anhydrous methanol is an excellent solvent for this reaction, as it effectively dissolves both the reactants and the reducing agent. The reaction is typically conducted at room temperature to ensure controlled reactivity and minimize side reactions.
Detailed Step-by-Step Experimental Protocol
Materials:
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5-methoxy-1-indanone
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Ammonium acetate (NH₄OAc)
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Sodium cyanoborohydride (NaBH₃CN)
-
Anhydrous methanol (MeOH)
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Hydrochloric acid (HCl, concentrated)
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Sodium hydroxide (NaOH)
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Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Argon or Nitrogen gas supply
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Standard glassware for organic synthesis
Procedure:
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Reaction Setup: To a flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-methoxy-1-indanone (1.0 eq).
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Reagent Addition: Add ammonium acetate (10.0 eq) followed by anhydrous methanol (approx. 0.2 M concentration relative to the ketone).
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Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) and seal it.
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Dissolution and Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the dissolution of solids and the initial formation of the imine intermediate.
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Reduction: In a single portion, add sodium cyanoborohydride (1.5 eq) to the stirring solution. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.
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Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting ketone.
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Quenching: Upon completion, carefully quench the reaction by slowly adding 1 M HCl solution until the pH is acidic (~pH 2-3). This will neutralize any remaining reducing agent and protonate the product amine. Stir for 20-30 minutes.
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Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
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Work-up (Basification and Extraction): To the remaining aqueous residue, add a saturated solution of NaOH until the pH is strongly basic (~pH 12-14). This deprotonates the amine, rendering it soluble in organic solvents. Transfer the mixture to a separatory funnel and extract three times with an organic solvent such as dichloromethane or ethyl acetate.
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Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 5-methoxy-2,3-dihydro-1H-inden-1-amine as an oil or solid.
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Purification (Optional): If necessary, the crude product can be purified by flash column chromatography on silica gel.
Visualization of Synthetic Workflow
Caption: Reductive amination workflow for synthesizing the target amine.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. Below are the expected spectral characteristics for 5-methoxy-2,3-dihydro-1H-inden-1-amine.
Table 2: Expected Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic Protons: Signals between ~6.7-7.2 ppm. CH-NH₂ Proton: A multiplet around ~4.2 ppm. -OCH₃ Protons: A sharp singlet around ~3.8 ppm. -CH₂- Protons: Multiplets between ~1.8-3.0 ppm. -NH₂ Protons: A broad singlet, chemical shift is concentration and solvent dependent. |
| ¹³C NMR | Aromatic Carbons: Signals between ~110-160 ppm (including the C-OCH₃ carbon). C-NH₂ Carbon: Signal around ~55-60 ppm. -OCH₃ Carbon: Signal around ~55 ppm. -CH₂- Carbons: Signals in the aliphatic region, ~25-40 ppm. |
| Mass Spec (MS) | [M+H]⁺: Expected at m/z = 164.10, corresponding to the protonated molecular ion (C₁₀H₁₄NO⁺). |
| IR Spectroscopy | N-H Stretch: A characteristic broad absorption band around 3300-3400 cm⁻¹. C-H Stretch (Aromatic/Aliphatic): Absorptions around 2850-3100 cm⁻¹. C-O Stretch (Aryl Ether): A strong absorption around 1240-1260 cm⁻¹. |
Potential Applications and Pharmacological Context
While specific pharmacological data for 5-methoxy-2,3-dihydro-1H-inden-1-amine is not extensively published, its structural similarity to well-characterized compounds provides a strong basis for predicting its potential applications.
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Monoamine Oxidase (MAO) Inhibition: The 1-aminoindane structure is the core of rasagiline, a potent and selective inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's disease.[7] Research into novel 2,3-dihydro-1H-inden-1-amine derivatives has shown promise for developing new MAO-B inhibitors.[7] It is therefore highly probable that 5-methoxy-2,3-dihydro-1H-inden-1-amine could serve as a scaffold or lead compound for novel MAO inhibitors.
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Serotonergic Activity: Many aminoindane and methoxy-substituted indole derivatives interact with the serotonin system.[8] For instance, the structural isomer 5-methoxy-2-aminoindane (MEAI) is a known serotonin releasing agent.[9] Another related compound, 1-aminomethyl-5-methoxyindane (AMMI), also acts as a selective serotonin releasing agent (SSRA).[10] This suggests a high likelihood that 5-methoxy-2,3-dihydro-1H-inden-1-amine could modulate serotonin receptors or transporters, making it a candidate for research into mood disorders, anxiety, or other CNS-related conditions.
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Dopaminergic Activity: The 2-amino-5-methoxyindane isomer has also been investigated as a dopaminergic compound.[4] Given the structural similarities, the 1-amine derivative warrants investigation for its potential effects on the dopamine system, which could have implications for neurological and psychiatric disorders.
Logical Pathway for Target Evaluation
Caption: Rationale for investigating the pharmacological targets of the title compound.
Conclusion
5-methoxy-2,3-dihydro-1H-inden-1-amine represents a valuable chemical entity with significant, albeit largely unexplored, potential in drug discovery. Its straightforward synthesis from commercially available precursors, combined with a structural framework common to potent neuropharmacological agents, makes it an attractive target for further investigation. The protocols and predictive data outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and explore the therapeutic applications of this promising molecule.
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